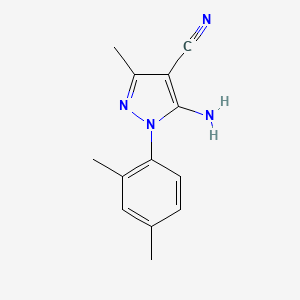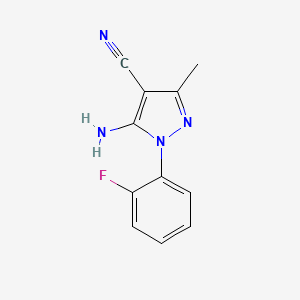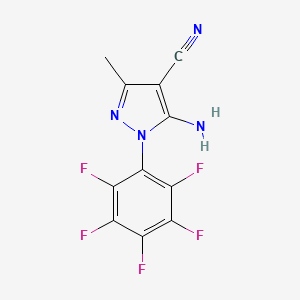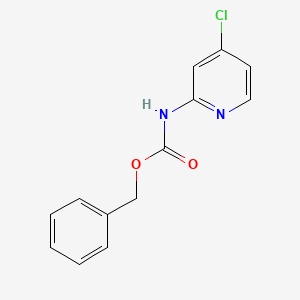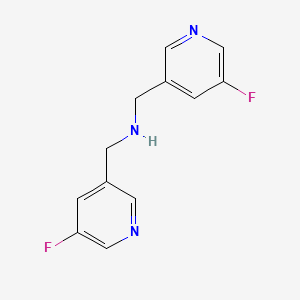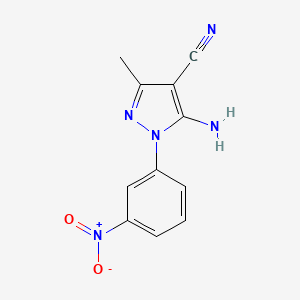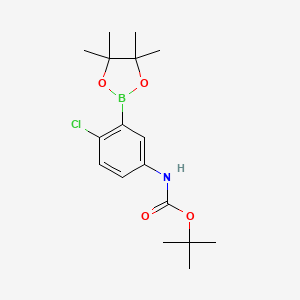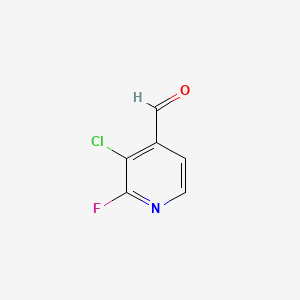
3-Chloro-2-fluoroisonicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-fluoroisonicotinaldehyde is a chemical compound with the molecular formula C6H3ClFNO . It has an average mass of 159.546 Da and a monoisotopic mass of 158.988724 Da . It is stored in a tightly closed container in a cool and dry place .
Molecular Structure Analysis
The molecular structure of 3-Chloro-2-fluoroisonicotinaldehyde consists of 6 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom . For a detailed molecular structure, it’s recommended to use specialized software or databases that can provide a visual representation of the molecule.Applications De Recherche Scientifique
1. Synthesis and Antibacterial Activity of Schiff Base Metal Complexes
- Summary of Application : The Schiff base derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline was used to synthesize a new series of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes .
- Methods of Application : The Schiff base was synthesized in a methanolic medium. The metal complexes were characterized using elemental analysis, FT-IR, UV-Vis, and NMR spectral data, molar conductance measurements, and melting points .
- Results : The metal complexes exhibited higher antibacterial activity than the free Schiff base ligand against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) .
2. Synthesis and Application of Trifluoromethylpyridines
- Summary of Application : Trifluoromethylpyridine (TFMP) and its derivatives have found applications in the agrochemical and pharmaceutical industries .
- Methods of Application : The synthesis of TFMP derivatives involves the use of various fluorinated organic compounds .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
3. Friedel-Crafts Alkylation
- Summary of Application : The Friedel-Crafts alkylation reaction is a method for introducing an alkyl group onto the benzene ring . This reaction is carried out by treating an aromatic compound with an alkyl chloride in the presence of AlCl3 .
- Methods of Application : The reaction is catalyzed by AlCl3, which helps the alkyl halide to generate a carbocation . The reaction is completed by the loss of H+ .
- Results : Despite its utility, the Friedel–Crafts alkylation has several limitations. For instance, only alkyl halides can be used, and the reaction doesn’t succeed on aromatic rings that are substituted either by a strongly electron-withdrawing group such as carbonyl (C=O) or by a basic amino group that can be protonated .
4. Synthesis of Quinoline Derivatives
- Summary of Application : Quinoline derivatives have found applications in the agrochemical and pharmaceutical industries . They exhibit important biological activities, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and antiinflammatory effects .
- Methods of Application : The synthesis of quinoline derivatives involves the use of various fluorinated organic compounds .
- Results : Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
5. Alkylation and Acylation of Aromatic Rings
- Summary of Application : The Friedel-Crafts reaction is a method for introducing an alkyl group onto the benzene ring . This reaction is carried out by treating an aromatic compound with an alkyl chloride in the presence of AlCl3 .
- Methods of Application : The reaction is catalyzed by AlCl3, which helps the alkyl halide to generate a carbocation . The reaction is completed by the loss of H+ .
- Results : Despite its utility, the Friedel–Crafts alkylation has several limitations. For instance, only alkyl halides can be used, and the reaction doesn’t succeed on aromatic rings that are substituted either by a strongly electron-withdrawing group such as carbonyl (C=O) or by a basic amino group that can be protonated .
6. Therapeutic Potential of Quinoline Derivatives
- Summary of Application : Quinoline derivatives exhibit important biological activities, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and antiinflammatory effects .
- Methods of Application : The synthesis of quinoline derivatives involves the use of various fluorinated organic compounds .
- Results : Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Safety And Hazards
Propriétés
IUPAC Name |
3-chloro-2-fluoropyridine-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO/c7-5-4(3-10)1-2-9-6(5)8/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOENMPXZOORKGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C=O)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704704 |
Source


|
| Record name | 3-Chloro-2-fluoropyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-fluoroisonicotinaldehyde | |
CAS RN |
1149587-02-9 |
Source


|
| Record name | 3-Chloro-2-fluoro-4-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1149587-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-fluoropyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

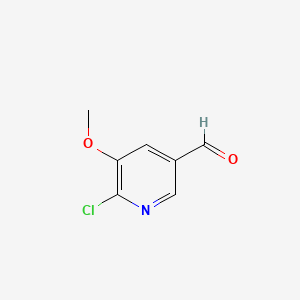
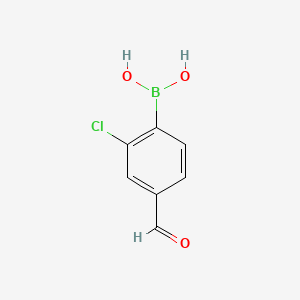
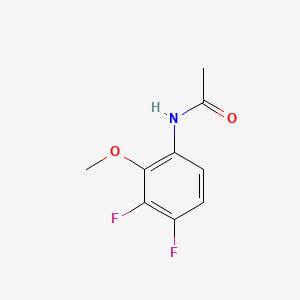
![Benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B581237.png)
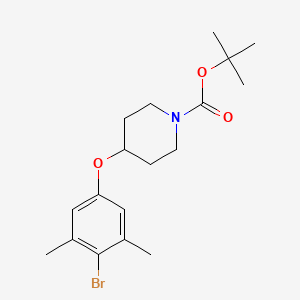
![6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B581240.png)
